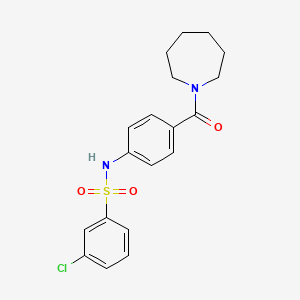

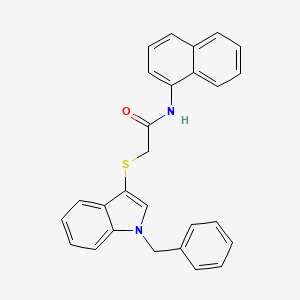

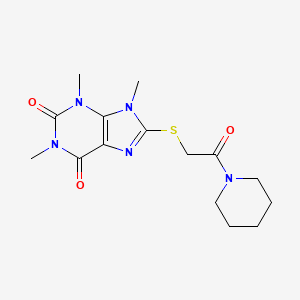

![molecular formula C20H18N2O3S B2779230 2-[2-(4-甲氧基苯基)乙酰氨基]-5-苯基噻吩-3-羧酰胺 CAS No. 941957-78-4](/img/structure/B2779230.png)

2-[2-(4-甲氧基苯基)乙酰氨基]-5-苯基噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide, also known as MPAPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

科学研究应用

抗癌活性

- 已经合成了与指定化合物在结构上相关的取代的 2-苯并噻唑-4-羧酰胺衍生物,并评估了其对几种人类癌细胞系的细胞毒活性。这些研究表明,苯并噻唑结构上的特定取代,例如甲氧基,可以增强抗癌活性,表明有望开发靶向癌症疗法 (Aliabadi 等,2010)。

电致变色材料

- 已经开发了一系列带有侧基三苯胺 (TPA) 单元的芳香族聚酰胺,包括具有类似于查询化合物的甲氧基取代的衍生物,用于电致变色器件。这些聚合物表现出多级氧化着色、高热稳定性和优异的电致变色性能,使其适用于先进的材料应用 (Chang & Liou,2008)。

抗菌和对接研究

- 已经合成了具有特定取代基的噻吩-2-羧酰胺,并评估了其抗菌活性。此外,这些化合物的分子对接研究表明与细菌酶相互作用,暗示了它们作为设计新抗菌剂模板的潜力 (Talupur 等,2021)。

镇痛和抗炎药

- 由维斯那庚酮乙酸乙酯或凯林酮乙酸乙酯与氨基衍生物反应合成的化合物显示出显着的镇痛和抗炎活性。这些研究突出了基于噻吩羧酰胺结构基序开发新治疗剂的潜力 (Abu‐Hashem 等,2020)。

抗惊厥应用

- 已经评估了与“2-[2-(4-甲氧基苯基)乙酰胺基]-5-苯基噻吩-3-羧酰胺”在结构上相关的化合物对抗惊厥活性的作用,证明了癫痫治疗中新治疗剂的潜力。对这些化合物的晶体结构和立体化学的研究提供了对其作用模式和抗惊厥药物的设计原理的见解 (Camerman 等,2005)。

作用机制

Target of Action

The primary target of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .

Mode of Action

The compound interacts with its targets by activating the O-GlcNAcylation pathway and maintaining energy homeostasis . This activation leads to an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .

Biochemical Pathways

The affected biochemical pathway is the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . The downstream effects of this pathway include the regulation of energy metabolism, which is crucial for neuronal survival .

Pharmacokinetics

It has been reported that the compound can pass through the blood-brain barrier . This suggests that the compound may have good bioavailability in the central nervous system.

Result of Action

The activation of the O-GlcNAcylation pathway and maintenance of energy homeostasis by the compound results in neuroprotection . In vitro analyses have shown that the compound exerts neuroprotective effects in hippocampal neurons against moderate OGD injury . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .

Action Environment

The action of the compound is influenced by the environment in which it is present. For instance, under conditions of oxygen glucose deprivation (OGD), the compound has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen and glucose levels in the environment.

生化分析

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is yet to be fully understood.

Cellular Effects

In cellular models, 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide has shown potential neuroprotective effects . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide involves the regulation of energy homeostasis and O-GlcNAcylation . It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide at different dosages in animal models have not been extensively studied

属性

IUPAC Name |

2-[[2-(4-methoxyphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-15-9-7-13(8-10-15)11-18(23)22-20-16(19(21)24)12-17(26-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGZIYLASPIPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

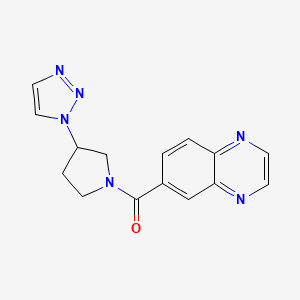

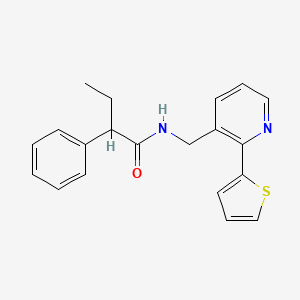

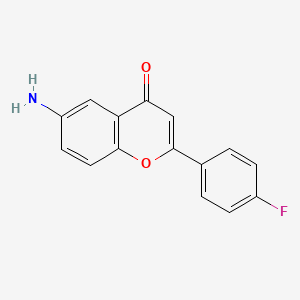

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

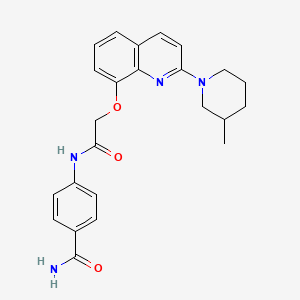

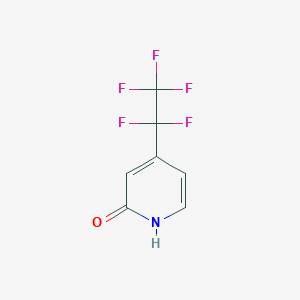

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

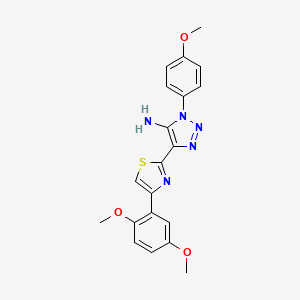

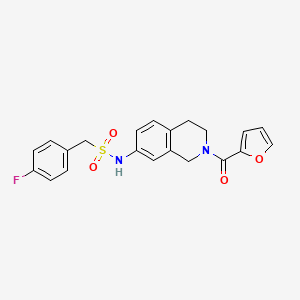

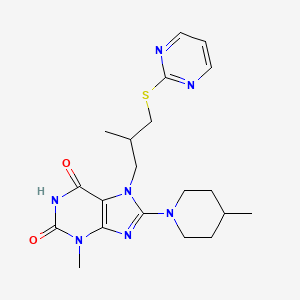

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)